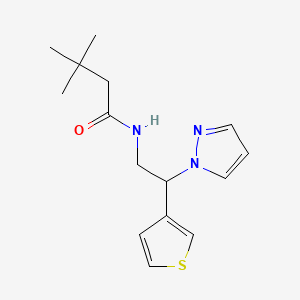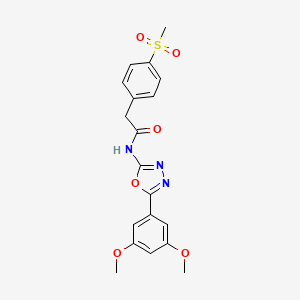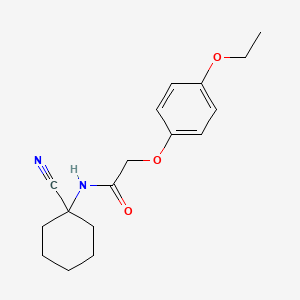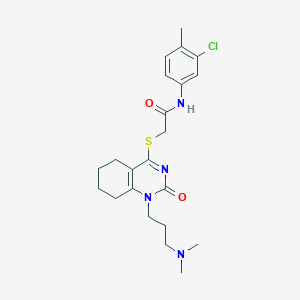
6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone” is a derivative of indazole and hydrazone. Indazoles are a class of organic compounds containing a pyrazole ring fused to a benzene ring . Hydrazone derivatives are known for their wide range of biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the trifluoromethyl group and the hydrazone could influence properties like polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Hydrazones serve as key intermediates in synthesizing various heterocyclic systems due to their reactivity towards electrophiles and nucleophiles. Research demonstrates the conversion of hydrazones into indenopyrazoles, indenofluorenes, indenopyrans, indenpyridines, diazaindenofluorenes, and other heterocycles, highlighting their versatility in constructing complex molecular architectures (Elmaati et al., 2003).
Structural and Reactivity Studies
Hydrazone derivatives are also subjects of structural characterization and reactivity studies. For instance, the synthesis and X-ray crystallography of hydrazone compounds provide insights into their three-dimensional structures, intermolecular interactions, and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of hydrazones in various fields (Albayati et al., 2020).
Biological Activity Potential
The potential biological activity of hydrazones is another significant area of research. Studies on hydrazones include their chelating properties towards metal ions, which is essential for developing new therapeutic agents and diagnostic tools. The exploration of hydrazone compounds in biological contexts underscores their importance in medicinal chemistry and drug development processes (Kumar et al., 2018).
Synthetic Methodologies and Catalyst Development
Hydrazones are utilized in the development of novel synthetic methodologies, including the preparation of polymeric materials and the catalysis of specific reactions. Their involvement in creating new catalysts and polymers demonstrates the broad applicability of hydrazones in materials science and catalysis (Unishi et al., 1974).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4Z)-4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5/c1-15(2)7-11(22-20)13-12(8-15)23-24-14(13)21-10-5-3-4-9(6-10)16(17,18)19/h3-6H,7-8,20H2,1-2H3,(H2,21,23,24)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYWWVPUUOYTM-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\N)/C1)C(=NN2)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)


![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)
![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)
![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)


